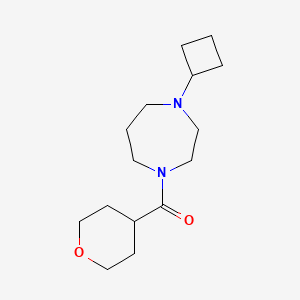

(4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

CAS No.: 2320226-10-4

Cat. No.: VC4813215

Molecular Formula: C15H26N2O2

Molecular Weight: 266.385

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2320226-10-4 |

|---|---|

| Molecular Formula | C15H26N2O2 |

| Molecular Weight | 266.385 |

| IUPAC Name | (4-cyclobutyl-1,4-diazepan-1-yl)-(oxan-4-yl)methanone |

| Standard InChI | InChI=1S/C15H26N2O2/c18-15(13-5-11-19-12-6-13)17-8-2-7-16(9-10-17)14-3-1-4-14/h13-14H,1-12H2 |

| Standard InChI Key | IZAAPMQJLVNSIE-UHFFFAOYSA-N |

| SMILES | C1CC(C1)N2CCCN(CC2)C(=O)C3CCOCC3 |

Introduction

The compound (4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone represents a complex organic molecule that incorporates a diazepane ring, a cyclobutyl group, and a tetrahydropyran moiety. Its structure suggests potential applications in medicinal chemistry, particularly in drug discovery and development. This article provides an in-depth exploration of its chemical properties, synthesis pathways, and potential applications.

Structural Insights

The compound consists of:

-

Cyclobutyl Group: A four-membered aliphatic ring that contributes steric bulk and hydrophobicity.

-

1,4-Diazepane Ring: A seven-membered heterocyclic ring containing two nitrogen atoms, often associated with bioactivity due to its ability to interact with biological targets.

-

Tetrahydro-2H-pyran Moiety: A six-membered oxygen-containing ring that enhances solubility and metabolic stability.

Synthesis

The synthesis of (4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves:

-

Cyclobutylation: Introduction of the cyclobutyl group via alkylation or Grignard reactions.

-

Formation of the Diazepane Ring: Constructed through cyclization reactions involving diamines and electrophilic reagents.

-

Tetrahydropyran Integration: Achieved through etherification or nucleophilic substitution reactions.

Applications

This compound's structure suggests potential utility in:

-

Pharmaceutical Development:

-

The diazepane ring is commonly found in central nervous system (CNS)-active drugs.

-

The cyclobutyl group may enhance receptor selectivity.

-

The tetrahydropyran moiety can improve solubility and bioavailability.

-

-

Biological Targeting:

-

Likely to interact with enzymes or receptors due to its heterocyclic nature.

-

Potential for use as a scaffold in designing enzyme inhibitors or receptor modulators.

-

-

Material Science:

-

Its rigid yet functionalized structure may find applications in polymer chemistry or as a ligand in catalysis.

-

Research Findings

Studies on related compounds indicate the following:

-

Biological Activity:

-

Stability and Reactivity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume